molecular formula C9H11Cl2O4P B8823035 Tolclofos-methyl Oxon; Phosphoric acid, 2,6-dichloro-4-methylphenyl dimethyl ester; Tolclofos-methyl-oxon CAS No. 97483-08-4

Tolclofos-methyl Oxon; Phosphoric acid, 2,6-dichloro-4-methylphenyl dimethyl ester; Tolclofos-methyl-oxon

Cat. No.: B8823035
CAS No.: 97483-08-4
M. Wt: 285.06 g/mol
InChI Key: BOSJFUZJSJPPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolclofos-methyl Oxon can be synthesized through the oxidative desulfuration of Tolclofos-methyl. This process involves the replacement of the sulfur atom in the phosphorothioate group with an oxygen atom, typically using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods: Industrial production of Tolclofos-methyl Oxon follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tolclofos-methyl Oxon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Tolclofos-methyl Oxon exerts its effects by inhibiting phospholipid biosynthesis in fungi. This inhibition disrupts the formation of cell membranes, leading to the death of the fungal cells. The compound targets enzymes involved in the biosynthesis pathway, thereby preventing the synthesis of essential phospholipids .

Comparison with Similar Compounds

Uniqueness: Tolclofos-methyl Oxon is unique due to its specific application as a fungicide metabolite and its role in inhibiting phospholipid biosynthesis. Unlike other organophosphorus compounds primarily used as insecticides, Tolclofos-methyl Oxon is specifically targeted towards fungal pathogens .

Properties

CAS No.

97483-08-4

Molecular Formula

C9H11Cl2O4P

Molecular Weight

285.06 g/mol

IUPAC Name

(2,6-dichloro-4-methylphenyl) dimethyl phosphate

InChI

InChI=1S/C9H11Cl2O4P/c1-6-4-7(10)9(8(11)5-6)15-16(12,13-2)14-3/h4-5H,1-3H3

InChI Key

BOSJFUZJSJPPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OP(=O)(OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.